molecular formula C4H6F3NO2S B3039997 (2R)-2-amino-3-[(trifluoromethyl)sulfanyl]propanoic acid CAS No. 144334-57-6

(2R)-2-amino-3-[(trifluoromethyl)sulfanyl]propanoic acid

Cat. No.: B3039997
CAS No.: 144334-57-6
M. Wt: 189.16 g/mol
InChI Key: KQKODVYODWEMMF-REOHCLBHSA-N
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Description

(2R)-2-amino-3-[(trifluoromethyl)sulfanyl]propanoic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features an amino group, a trifluoromethyl group, and a sulfanyl group attached to a propanoic acid backbone. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity, making it a valuable molecule in medicinal chemistry and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

This can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a suitable catalyst . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of advanced catalysts and automated systems can further enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-[(trifluoromethyl)sulfanyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and substituted derivatives of the original compound. These products can be further utilized in various applications, including drug development and material science.

Scientific Research Applications

(2R)-2-amino-3-[(trifluoromethyl)sulfanyl]propanoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique structure allows it to interact with biological systems in specific ways, making it useful in biochemical studies.

    Medicine: Its stability and lipophilicity make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-[(trifluoromethyl)sulfanyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-amino-3-[(trifluoromethyl)sulfanyl]propanoic acid stands out due to its combination of an amino group, a trifluoromethyl group, and a sulfanyl group, which imparts unique chemical and biological properties. Its stability, lipophilicity, and ability to participate in various chemical reactions make it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

(2R)-2-amino-3-(trifluoromethylsulfanyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO2S/c5-4(6,7)11-1-2(8)3(9)10/h2H,1,8H2,(H,9,10)/t2-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKODVYODWEMMF-REOHCLBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2R)-2-amino-3-[(trifluoromethyl)sulfanyl]propanoic acid
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(2R)-2-amino-3-[(trifluoromethyl)sulfanyl]propanoic acid

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